molecular formula C10H14NO3P B2443985 Methyl 2-amino-4-(dimethylphosphoryl)benzoate CAS No. 2551116-82-4

Methyl 2-amino-4-(dimethylphosphoryl)benzoate

Cat. No.: B2443985
CAS No.: 2551116-82-4
M. Wt: 227.2
InChI Key: JGYIRIYZHADBCU-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(dimethylphosphoryl)benzoate is a chemical compound with the molecular formula C10H14NO3P and a molecular weight of 227.2 g/mol. This compound has recently gained attention in scientific research due to its unique physical, chemical, and biological properties.

Preparation Methods

The synthesis of Methyl 2-amino-4-(dimethylphosphoryl)benzoate typically involves the reaction of 2-amino-4-(dimethylphosphoryl)benzoic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

Methyl 2-amino-4-(dimethylphosphoryl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-amino-4-(dimethylphosphoryl)benzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(dimethylphosphoryl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Methyl 2-amino-4-(dimethylphosphoryl)benzoate can be compared with other similar compounds, such as:

  • Methyl 2-amino-5-(dimethylphosphoryl)benzoate
  • 4-Amino-2-(dimethylphosphoryl)benzonitrile
  • (4-Aminophenyl)dimethylphosphine oxide hydrochloride
  • (2-Amino-6-fluorophenyl)dimethylphosphine oxide

These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical and biological properties .

Properties

IUPAC Name

methyl 2-amino-4-dimethylphosphorylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO3P/c1-14-10(12)8-5-4-7(6-9(8)11)15(2,3)13/h4-6H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYIRIYZHADBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)P(=O)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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